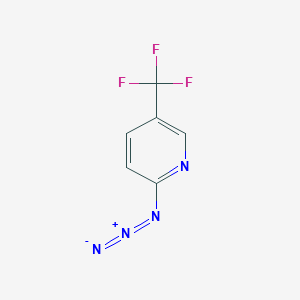

2-Azido-5-(trifluoromethyl)pyridine

Description

2-Azido-5-(trifluoromethyl)pyridine is a pyridine derivative featuring an azido group (-N₃) at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The azido group confers high reactivity, particularly in cycloaddition reactions (e.g., click chemistry), while the trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, making the compound valuable in medicinal chemistry and agrochemical synthesis .

Properties

Molecular Formula |

C6H3F3N4 |

|---|---|

Molecular Weight |

188.11 g/mol |

IUPAC Name |

2-azido-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5(11-3-4)12-13-10/h1-3H |

InChI Key |

COAYXTOBBPXZMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Azido-5-(trifluoromethyl)pyridine serves as a crucial building block in drug discovery. Its azido group facilitates bioconjugation techniques, allowing for the selective labeling of biomolecules. This property is particularly useful in developing pharmaceuticals that require precise targeting of biological systems.

- Case Study : In recent research, derivatives of this compound were synthesized and evaluated for their potential as antimalarial agents. The azido group was instrumental in forming triazole derivatives that exhibited significant biological activity .

Materials Science

The compound is employed in synthesizing advanced materials, particularly fluorinated polymers. The trifluoromethyl group enhances the material's properties, such as thermal stability and chemical resistance.

- Application Example : In the development of electronic materials, this compound has been utilized to create coatings that exhibit improved performance under harsh environmental conditions.

Click Chemistry

The azido functionality allows for efficient click reactions, which are pivotal in creating complex molecular architectures. This application is particularly relevant in polymer chemistry and bioconjugation.

- Data Table: Click Chemistry Applications

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Azide-Alkyne Cycloaddition | Copper(I) catalyst | Triazoles |

| Nucleophilic Substitution | DMF, heat | Substituted Pyridines |

| Reduction | LiAlH₄ or Pd/C | Amines |

Comparison with Similar Compounds

Key Observations:

Reactivity: The azido group in this compound enables rapid Huisgen cycloaddition with alkynes (e.g., trimethylsilyl ethynyl analogs in ), a reaction critical for bioconjugation and polymer chemistry. In contrast, 2-amino analogs (e.g., 2-Amino-5-(trifluoromethyl)pyridine) are more suited for amide bond formation, as demonstrated in the synthesis of carboxamide derivatives .

Electronic Effects :

- The -CF₃ group in all listed compounds enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. This property is leveraged in pesticide intermediates, as seen in patent compounds like N-methylsulfonyl pyridine carboxamides .

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A widely employed strategy involves substituting a halogen atom at the 2-position of 5-trifluoromethylpyridine with an azide group. The precursor 2-chloro-5-trifluoromethylpyridine is synthesized via chlorination of 3-picoline under superchlorination conditions (140–180°C, 15–20 hours). Subsequent fluorination with anhydrous hydrogen fluoride (HF) at 180°C for 12 hours yields the trifluoromethyl group.

The azidation step utilizes lithium azide (LiN₃) in N,N-dimethylformamide (DMF) at 85–90°C for 2 hours, achieving a substitution efficiency of >90%. This method parallels the synthesis of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine, where a tosyl group is displaced by LiN₃. For this compound, the reaction proceeds as follows:

Key Parameters :

Tosylation-Azidation Approach

An alternative route involves converting a hydroxyl group at the 2-position to a tosylate intermediate, which is more reactive toward azide substitution. Starting from 2-hydroxy-5-trifluoromethylpyridine , tosylation with p-toluenesulfonyl chloride (TsCl) in dry pyridine at 3°C forms 2-tosyloxy-5-trifluoromethylpyridine . This intermediate reacts with LiN₃ in DMF at 85–90°C, yielding the target azide.

Advantages :

-

Higher regioselectivity compared to halogenated precursors.

-

Avoids harsh fluorination conditions.

Limitations :

-

Requires synthesis of hydroxylated precursor, which may involve additional steps.

Fluorination Strategies for Trifluoromethyl Group Installation

Direct Fluorination of Trichloromethyl Precursors

The patent CN106866509A describes a two-step process for introducing trifluoromethyl groups:

-

Chlorination : 3-Picoline reacts with chlorine under superchlorination to form 2-chloro-5-trichloromethylpyridine .

-

Fluorination : Treatment with anhydrous HF at 180°C and 15 MPa for 12 hours replaces chlorine atoms with fluorine, yielding 2-chloro-5-trifluoromethylpyridine .

This method achieves a purity of >92% after recrystallization (using methanol or ethanol) and a fluorination yield of 85.45%.

Purification and Characterization

Vacuum Distillation

Crude this compound is purified via vacuum distillation (11 mmHg, 40–45°C), achieving >98.77% purity. This step removes unreacted azide and byproducts.

Spectroscopic Validation

-

¹H NMR : A singlet at δ 7.42–7.38 ppm corresponds to the pyridine proton at position 3.

-

¹⁹F NMR : A triplet at δ −96.4 ppm (²J₆–F = 9 Hz) confirms the trifluoromethyl group.

-

HRMS : The molecular ion [M + H]⁺ at m/z 188.11 matches the theoretical mass.

Comparative Analysis of Methods

Q & A

Basic Research Question

- Spectroscopy :

- Chromatography :

- Melting Point : Reported ranges (e.g., 95–97.5°C for analogues) help validate crystallinity .

How can regioselectivity challenges be addressed during further functionalization of this compound?

Advanced Research Question

Regioselective functionalization is complicated by competing reactivity at the 3-, 4-, and 6-positions. Strategies include:

- Directing Groups : Introducing temporary substituents (e.g., boronic esters) to steer cross-coupling reactions .

- Metal Catalysis : Pd-mediated C–H activation at the 4-position, leveraging the electron-deficient pyridine ring .

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and frontier molecular orbitals (not explicitly in evidence but inferred from related studies).

What are the applications of this compound in medicinal chemistry and materials science?

Advanced Research Question

- Medicinal Chemistry :

- Materials Science :

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Data Contradiction Analysis

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Cross-Validation : Compare data across multiple solvents (CDCl₃ vs. DMSO-d₆) .

- High-Resolution MS : Confirm molecular ion peaks to rule out isotopic interference from chlorine or fluorine .

- Crystallography : Single-crystal X-ray structures provide unambiguous confirmation of regiochemistry .

What stability considerations are critical for handling this compound?

Advanced Research Question

- Thermal Stability : Azides are prone to exothermic decomposition above 100°C. Store at –20°C in amber vials to prevent light-induced degradation .

- Moisture Sensitivity : Hydrolysis of the azide group can generate amines; use anhydrous conditions during reactions .

How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

The –CF₃ group is strongly electron-withdrawing, polarizing the pyridine ring and activating the 2- and 4-positions for nucleophilic/electrophilic attacks. However, it also reduces electron density for oxidative addition in Pd-catalyzed couplings. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.